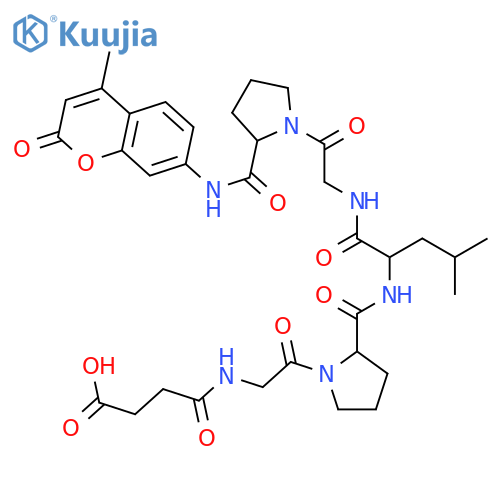Cas no 72698-36-3 (Suc-Gly-Pro-Leu-Gly-Pro-amc)

Suc-Gly-Pro-Leu-Gly-Pro-amc structure
商品名:Suc-Gly-Pro-Leu-Gly-Pro-amc
CAS番号:72698-36-3
MF:C34H44N6O10
メガワット:696.747368812561
MDL:MFCD00077163
CID:571341
PubChem ID:126302
Suc-Gly-Pro-Leu-Gly-Pro-amc 化学的及び物理的性質
名前と識別子
-
- L-Prolinamide,N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
- SUC-GLY-PRO-LEU-GLY-PRO-AMC
- N-succinyl-gly-pro-leu-gly-pro 7-*amido-4-methylc
- N-SUCCINYL-GLY-PRO-LEU-GLY-PRO 7-*AMIDO-4-METHYLCOU
- N-succinyl-Gly-Pro-Leu-Gly-Pro-7-amido-4-methylcoumarin
- SUCCINYLGLYCYL-L-PROLYL-L-LEUCYLGLYCYL-L-PROLINE 4-METHYLCOUMARYL-7-AMIDE
- succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide
- SUC-GLY-PRO-LEU-GLY-PRO-MCA
- 4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
- succinyl-Gly-Pro-Leu-Gly-Pro-4-methylcoumaryl-7-amide
- N-(3-Carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide
- N-Suc-Gly-Pro-Leu-Gly-Pro-AMC
- succinyl
- 4-(2-((S)-2-((S)-4-methyl-1-(2-((S)-2-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)pyrrolidin-1-yl)-2-oxoethylamino)-1-oxopentan-2-ylcarbamoyl)pyrrolidin-1-yl)-2-oxoethylamino)-4-oxobutanoic acid
- 72698-36-3
- succinyl-Gly-Pro-Leu-Gly-Pro-MCA
- L-Prolinamide, N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
- MFCD00077163
- CS-0653751
- 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid
- Suc-GPLGP-AMC
- DTXSID60993520
- (succinyl-Gly-Pro-Gly-Pro)-4-methylcoumaryl-7-amide
- Suc-Gly-Pro-Leu-Pro-7-amido-4-methylcoumarin
- NS00062005
- HY-P4363
- EINECS 276-767-2
- Suc-Gly-Pro-Leu-Gly-Pro-amc
-
- MDL: MFCD00077163
- インチ: 1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1
- InChIKey: RPHBOWQMQBFJME-SDHOMARFSA-N
- ほほえんだ: O=C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)N([H])[C@]([H])(C(N([H])C([H])([H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])C1C([H])=C([H])C2C(C([H])([H])[H])=C([H])C(=O)OC=2C=1[H])=O)=O)=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 696.31200
- どういたいしつりょう: 696.312
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 50
- 回転可能化学結合数: 14
- 複雑さ: 1380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 221
じっけんとくせい
- 密度みつど: 1.356
- ふってん: 1127.5°C at 760 mmHg
- フラッシュポイント: 635.7°C
- 屈折率: 1.599
- PSA: 224.53000
- LogP: 1.77150
Suc-Gly-Pro-Leu-Gly-Pro-amc 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB477973-25 mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC; . |
72698-36-3 | 25mg |
€505.50 | 2023-04-20 | ||
| TRC | S224230-10mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC |
72698-36-3 | 10mg |
$ 620.00 | 2022-06-03 | ||
| TRC | S224230-25mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC |
72698-36-3 | 25mg |
$ 1240.00 | 2022-06-03 | ||
| TRC | S224230-5mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC |
72698-36-3 | 5mg |
$ 375.00 | 2022-06-03 | ||
| abcr | AB477973-25mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC; . |
72698-36-3 | 25mg |
€537.30 | 2025-02-16 | ||
| Ambeed | A449157-1g |
4-((2-((S)-2-(((S)-4-methyl-1-((2-((S)-2-((4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopentan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-4-oxobutanoic acid |
72698-36-3 | 97% | 1g |
$1934.0 | 2024-04-17 | |
| abcr | AB477973-100 mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC; . |
72698-36-3 | 100mg |
€1,416.60 | 2023-04-20 | ||
| abcr | AB477973-100mg |
Suc-Gly-Pro-Leu-Gly-Pro-AMC; . |
72698-36-3 | 100mg |
€1512.20 | 2025-02-16 |
Suc-Gly-Pro-Leu-Gly-Pro-amc 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
72698-36-3 (Suc-Gly-Pro-Leu-Gly-Pro-amc) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 249916-07-2(Borreriagenin)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:72698-36-3)Suc-Gly-Pro-Leu-Gly-Pro-amc

清らかである:99%
はかる:1g
価格 ($):1741.0